benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
Description
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1856045-07-2) is a pyrazole-based amine featuring a benzyl group attached to a methylamine moiety, which is further linked to a 1,4-dimethyl-substituted pyrazole ring. This compound’s structure combines aromatic and aliphatic components, making it a versatile candidate for medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-8-15-16(2)13(11)10-14-9-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
IHWMWUDJQXIIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloromethyl-1,4-Dimethyl-1H-Pyrazole
The synthesis begins with 1,4-dimethyl-1H-pyrazole , which undergoes electrophilic chloromethylation at the 5-position. This reaction employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions. The 5-position is activated for electrophilic substitution due to the electron-donating methyl groups at positions 1 and 4, directing the chloromethyl group to the meta position relative to the nitrogen atoms.
The chloromethyl intermediate is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) with yields ranging from 60–75%.
Benzylamine Substitution
The chloromethyl derivative reacts with benzylamine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours. Nucleophilic displacement of the chloride by benzylamine proceeds via an SN2 mechanism, yielding the target compound:
Optimization Notes :
-
Elevated temperatures (80°C) improve reaction rates but may necessitate inert atmospheres to prevent oxidation.
-
Yields typically range from 50–65%, with purity >90% after recrystallization from ethanol/water.
Reductive Amination of Pyrazole-5-Carbaldehyde
Aldehyde Synthesis
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde is prepared via Vilsmeier-Haack formylation. The pyrazole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde:
The aldehyde is purified by vacuum distillation (b.p. 120–125°C at 15 mmHg) with 70–80% yield.
Reductive Coupling with Benzylamine
The aldehyde undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via imine formation, followed by reduction:
Key Parameters :
-
Stoichiometric acetic acid maintains a mildly acidic pH (4–5) to facilitate imine formation.
-
Yields of 55–70% are reported, with minor byproducts (e.g., over-reduction to the alcohol).
Direct Pyrazole Ring Formation from Primary Amines
Reaction Design
Adapting methods from ACS Journal of Organic Chemistry, the pyrazole ring is constructed in situ using benzylamine , a diketone, and O-(4-nitrobenzoyl)hydroxylamine. For the target compound, 3-methyl-2,4-pentanedione serves as the diketone to direct methyl groups to positions 1 and 4:
Mechanistic Insights
-
Hydroxylamine Activation : The hydroxylamine derivative generates a nitrenium ion, facilitating cyclization with the diketone.
-
Ring Closure : The amine nucleophile attacks the electrophilic carbonyl, forming the pyrazole ring with regiochemistry dictated by the diketone’s substitution pattern.
-
Workup : Crude product is extracted with dichloromethane, washed with NaOH, and purified via flash chromatography (hexane/ethyl acetate).
Performance Metrics :
-
Yield: 40–50% (lower due to competing side reactions).
-
Purity: >85% after purification.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 50–65% | 12–24 h | Moderate | High |
| Reductive Amination | 55–70% | 6–8 h | Low | Moderate |
| Direct Ring Formation | 40–50% | 1.5–2 h | High | Low |
Key Observations :
-
Nucleophilic Substitution offers the best balance of yield and scalability but requires pre-synthesized intermediates.
-
Reductive Amination is efficient for small-scale synthesis but suffers from purification challenges.
-
Direct Ring Formation is rapid but less selective, making it suitable for exploratory studies.
Challenges and Optimization Strategies
Regiochemical Control
The 1,4-dimethyl substitution imposes steric constraints, necessitating precise temperature control during chloromethylation to avoid isomerization. Microwave-assisted synthesis (100°C, 30 min) has been proposed to enhance regioselectivity.
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in DMF or halogens in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced forms of the compound, such as alkanes or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action may involve the inhibition of specific enzymes or receptors associated with microbial growth, thereby presenting a potential therapeutic avenue for treating infections caused by resistant strains.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce cytotoxic effects in several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism may involve the modulation of cell signaling pathways or direct interaction with cellular targets that regulate proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Not specified | |
| Anticancer | MCF7 | 3.79 | |
| Anticancer | HepG2 | 17.82 | |
| Anticancer | A549 | 25 nM |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction between appropriate precursors under controlled conditions to optimize yield and purity. The compound’s reactivity is attributed to the presence of both the benzyl and dimethyl groups, which enhance its binding affinity to biological targets.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can lead to derivatives with enhanced potency or selectivity against specific biological targets.
Case Studies
Several studies have focused on derivatives of this compound:
- Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against the MCF7 cell line with an IC50 value of 3.79 µM, indicating promising potential for further development as an anticancer agent .
- Antimicrobial Screening : The compound was evaluated against various microbial strains, demonstrating effective inhibition comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Target Compound vs. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (Compound 31)
- Target : 1,4-Dimethylpyrazole core with a benzylmethylamine group. Methyl substituents at positions 1 and 4 are electron-donating, increasing the basicity of the amine and stabilizing the pyrazole ring .
- Compound 31: 3-Methylpyrazole with a 4-methoxybenzyl group.
Key Differences :
Comparison with 1,5-Disubstituted Pyrazole-3-amines
highlights a 1,5-disubstituted pyrazole-3-amine derivative (e.g., compound 5e) with tert-butyl, hydroxyphenyl, and methylsulfonyl groups. Such substituents are known to enhance metabolic stability and target binding .
13C NMR Comparison
| Compound | Key 13C NMR Peaks (δ, CDCl3) |
|---|---|
| Target (hypothetical) | ~145–150 (pyrazole C), ~50 (CH2N) |
| Compound 31 | 150.26 (pyrazole C), 50.82 (CH2N) |
The target’s 1,4-dimethyl groups may downshift pyrazole carbon peaks compared to compound 31’s 3-methyl group.
Crystallography and Structural Refinement
Similar pyrazole derivatives often exhibit planar pyrazole rings with substituents influencing crystal packing .
Biological Activity
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzyl group attached to a pyrazole ring that is substituted with two methyl groups at the 1 and 4 positions. This unique structure enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It is believed to inhibit the growth of various microbial strains through mechanisms that may involve enzyme inhibition or disruption of microbial cell membranes. The compound's effectiveness against specific pathogens has been documented in several studies, highlighting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. The mechanism appears to involve modulation of key signaling pathways related to cell growth and survival, particularly through the inhibition of mTORC1 (mechanistic target of rapamycin complex 1) activity, which plays a crucial role in cancer cell metabolism and autophagy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Induction of apoptosis; inhibition of mTORC1 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and survival.
- Receptor Modulation : It is hypothesized that this compound can bind to receptors that regulate cell signaling pathways associated with cancer progression.
- Autophagy Regulation : Recent findings suggest that it may disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions, potentially leading to enhanced autophagy under stress conditions .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antiproliferative Effects : A study examining the antiproliferative effects on MIA PaCa-2 pancreatic cancer cells demonstrated submicromolar activity, indicating strong efficacy against this cancer type. The study revealed that treatment with the compound led to significant reductions in mTORC1 activity and increased levels of autophagy markers .
- Structure-Activity Relationship (SAR) Analysis : Preliminary SAR studies indicated that modifications to the pyrazole ring could enhance biological activity. Compounds with similar structures were shown to exhibit varying levels of anticancer efficacy, suggesting a pathway for optimizing therapeutic agents based on this scaffold .
Q & A
Basic: What are the optimal synthetic routes for benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with benzylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (reported ~60-75%). For reproducibility, control reaction pH (~7-8) and monitor intermediates by TLC.
Basic: How to characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl CH₂ at δ ~3.8 ppm, pyrazole CH₃ at δ ~2.3-2.5 ppm) .
- HPLC-MS : C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z ~246).
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?
Methodological Answer:
Contradictions may arise from assay conditions or structural variability. Mitigate by:
- Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM for kinases) and buffer pH (e.g., Tris-HCl pH 7.5) .
- SAR Studies : Compare with analogs (e.g., 1-methyl vs. 1-ethyl pyrazole derivatives) to identify critical substituents .
- Molecular Docking : Model interactions with target proteins (e.g., using AutoDock Vina) to validate binding poses .
Advanced: What strategies improve crystallographic data quality for structural analysis?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., 1:1 DMSO/water) at 4°C to obtain single crystals.
- Data Collection : Optimize X-ray wavelength (e.g., Cu-Kα for light atoms) and exposure time to minimize decay .
- Refinement : Use SHELXL for small-molecule refinement; apply TWIN/BASF commands for twinned data. Validate with R-factor convergence (<5%) .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH, -OCH₃) to reduce LogP from ~2.5 to <2.0, improving solubility .
- Metabolic Stability : Replace labile methyl groups with trifluoromethyl (synthesize via Ullmann coupling) to resist CYP450 oxidation .
- In Silico Screening : Predict ADMET profiles using SwissADME or pkCSM .
Basic: What analytical techniques confirm the compound’s stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (typically >200°C for pyrazoles) .
- pH Stability Tests : Incubate in PBS (pH 7.4) and HCl (pH 2.0) for 24h; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials and test UV-Vis absorbance shifts after 48h light exposure .
Advanced: How to address discrepancies in NMR vs. crystallographic bond length data?
Methodological Answer:
- Dynamic Effects : NMR reflects time-averaged conformations, while crystallography shows static structures. Compare with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) .
- Torsional Angles : Use Mercury Software to overlay crystallographic and DFT structures; RMSD <0.2 Å confirms consistency .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Work in a fume hood; LC-MS grade solvents reduce volatile impurities .
- Waste Disposal : Quench amines with 10% acetic acid before disposal .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C (5% wt) vs. Raney Ni for hydrogenation efficiency .
- Flow Chemistry : Use microreactors (residence time ~30 min) to enhance mixing and reduce byproducts .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry .
Advanced: What computational methods predict biological target interactions?
Methodological Answer:
- Pharmacophore Modeling : Generate with LigandScout using key features (e.g., pyrazole ring as hydrogen bond acceptor) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- Free Energy Calculations : Use MM-PBSA to quantify ΔGbinding (threshold: ≤-7 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
